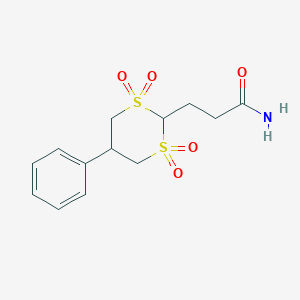

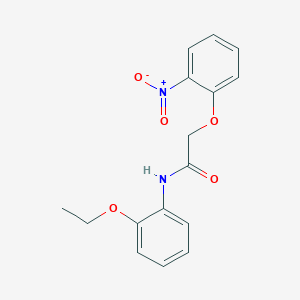

3-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, including acylation, cyclization, and functional group transformations. For example, compounds like 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide are synthesized through reactions involving specific chloro-propanoyl chlorides and dioxo-tetrahydroisoindole precursors (Huang Ming-zhi et al., 2005). These methods could potentially be adapted for the synthesis of 3-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)propanamide by substituting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often determined using X-ray crystallography. These structures typically feature specific spatial arrangements contributing to their chemical behavior. For instance, the crystal structure of related compounds provides insights into bond lengths, angles, and molecular conformations that are crucial for understanding the chemical reactivity and interactions of the molecule under study (Huang Ming-zhi et al., 2005).

Scientific Research Applications

Anticonvulsant Applications

Hybrid Anticonvulsant Agents

Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides has shown promising anticonvulsant activity. These compounds incorporate fragments of well-known antiepileptic drugs, displaying broad spectra of activity across preclinical seizure models without impairing motor coordination at high doses, indicating a superior safety profile compared to existing antiepileptics (Kamiński et al., 2015).

Anticorrosive Materials

Electroactive Hybrid Materials

A novel electroactive silsesquioxane precursor has been synthesized for creating hybrid materials with enhanced corrosion protection. This development is crucial for improving the durability and lifespan of metals in corrosive environments, offering a significant advancement in materials science (Gu et al., 2015).

Dipeptidyl Peptidase IV Inhibitors

Novel DPP-4 Inhibitors

A series of new 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides has been explored for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors. Such inhibitors are essential for the therapeutic management of diabetes by modulating blood glucose levels, showcasing the importance of these compounds in medical research (Nitta et al., 2012).

Safety and Hazards

properties

IUPAC Name |

3-(1,1,3,3-tetraoxo-5-phenyl-1,3-dithian-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S2/c14-12(15)6-7-13-20(16,17)8-11(9-21(13,18)19)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBCPCZSVHLVDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS(=O)(=O)C(S1(=O)=O)CCC(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)

![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)

![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)